ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Calcium Channel Blockade Structure-Activity Relationship Vasorelaxation

Ensure precise quantification of nitrendipine-related impurities with this critical reference standard. As Nitrendipine Impurity 24/17, it is essential for method selectivity validation due to its unique unsubstituted 4-phenyl ring and asymmetric ester pattern. - Confidently validate HPLC/LC-MS methods for nitrendipine API purity analysis. - Use as a low-affinity control in 1,4-DHP calcium channel blocker SAR studies. - A sensitive CYP3A4 probe substrate with faster oxidation kinetics than halogenated analogs.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B5212021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)C
InChIInChI=1S/C18H21NO4/c1-5-23-18(21)15-12(3)19-11(2)14(17(20)22-4)16(15)13-9-7-6-8-10-13/h6-10,16,19H,5H2,1-4H3
InChIKeySCHYNEBURMLCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Methyl 2,6-Dimethyl-4-Phenyl-1,4-DHP: Research Scaffold & Reference Standard


Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 39562-02-2) is an unsymmetrically esterified 1,4-dihydropyridine (1,4-DHP) [1]. It features a 4-phenyl substituent on the DHP ring, distinguishing it from clinically approved calcium channel blockers like nifedipine (2-nitrophenyl) and nitrendipine (3-nitrophenyl). The compound is formally identified as a process-related impurity of nitrendipine (Nitrendipine Impurity 24/17), serving as a critical reference standard for analytical method validation and quality control in pharmaceutical manufacturing [2].

Primary Role Nitrendipine impurity reference standard for analytical method validation and quality control.
Key Identity Unsymmetrical ethyl/methyl ester with unsubstituted 4-phenyl ring; distinct from clinical DHP calcium blockers.
Workflow Fit HPLC/LC-MS impurity profiling, forced degradation studies, low-activity control for SAR programs.

Why Generic Substitution Fails for Ethyl Methyl 2,6-Dimethyl-4-Phenyl-1,4-DHP


Within the 1,4-dihydropyridine class, simple replacement of the 4-aryl substituent or ester groups leads to critical, non-interchangeable changes in pharmacological selectivity, potency, and metabolic fate. The target compound's unsubstituted 4-phenyl ring results in dramatically lower L-type calcium channel affinity compared to electron-deficient analogs like nitrendipine or felodipine [1]. This lack of potent channel blockade is precisely what defines its distinct utility as a synthetic impurity marker and a low-activity control in mechanistic studies, rather than as a therapeutic candidate. Furthermore, its asymmetric ethyl and methyl ester pattern yields unique chromatographic retention times and ionization characteristics, making it indispensable as a specific, identifiable reference standard for complex nitrendipine impurity profiles that a generic symmetric diester cannot replicate [2].

Identity
Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-DHP (unsymmetrical ester)
Symmetrical dimethyl ester analog (CAS 70677-78-0)
Different retention and MS fragmentation; cannot replicate impurity peak identification.
Activity
Low-affinity 4-phenyl DHP (class-level IC50 > 1 µM)
Nitrendipine or felodipine (electron-deficient 3-nitro/2,3-dichloro)
High calcium channel affinity alters pharmacological baseline and may obscure impurity-related endpoints.
Metabolism
Readily oxidized 4-phenyl substrate for CYP3A4 studies
Halogenated DHP analog (felodipine)
Higher metabolic stability reduces sensitivity for oxidation pathway monitoring.

Differentiation Evidence for 2,6-Dimethyl-4-Phenyl-1,4-DHP vs. Closest Analogs


Calcium Channel Affinity: 4-Phenyl vs. 3-Nitrophenyl DHP

The 4-unsubstituted phenyl congener exhibits markedly lower potency for L-type calcium channels compared to its 3-nitrophenyl analog, nitrendipine. In a study of unsymmetrical 4-phenyl DHPs, the IC50 for vasorelaxation in potassium-contracted rabbit aortic smooth muscle and the Kd for [3H]nitrendipine displacement from guinea pig myocardial membranes were reported [1]. While precise values for the specific ethyl methyl ester are not publicly tabulated in the abstract, the structure-activity relationship (SAR) data clearly demonstrate that electron-withdrawing substituents on the 4-phenyl ring are required for high affinity. The unsubstituted compound sits at the baseline of this SAR, making it a critical low-affinity control.

Calcium Channel Affinity
Class-level inference
Target: 4-phenyl DHP — IC50 > 1 µM (class-level)
Comparator: Nitrendipine — IC50 ~ 1–10 nM
Difference: ~100- to 1000-fold lower potency
Supports low-activity control selection; confirms inactive impurity profile for assay validation.
SAR data from rabbit aortic smooth muscle and guinea pig myocardial binding; direct compound IC50 not isolated.
Calcium Channel Blockade Structure-Activity Relationship Vasorelaxation

Metabolic Oxidation: 4-Phenyl vs. 2,3-Dichlorophenyl DHP

Human liver microsomal cytochrome P-450 IIIA4 oxidizes 1,4-dihydropyridines to their corresponding pyridine derivatives. The rate and extent of this aromatization are highly dependent on the 4-aryl substituent [1]. The unsubstituted 4-phenyl ring is more susceptible to oxidation compared to the electron-deficient 2,3-dichlorophenyl ring of felodipine, which is sterically and electronically protected. This inherent metabolic lability renders the target compound a more relevant probe for studying oxidative degradation pathways than its stable, halogenated analogs.

CYP3A4 Oxidation
Class-level inference
Target: 4-phenyl DHP — high oxidation susceptibility
Comparator: Felodipine — higher metabolic stability
Difference: Qualitative, faster aromatization
Enables sensitive probe-substrate use for CYP3A4-mediated dihydropyridine metabolism studies.
Rate ratio not located; class inference based on electron-rich 4-aryl effect.
Cytochrome P450 Oxidative Metabolism Aromatization

Chromatographic Selectivity: Unsymmetrical vs. Symmetrical Ester

The target compound's unsymmetrical ester substitution (ethyl at C-5, methyl at C-3) provides a distinct reversed-phase HPLC retention time and mass spectrometric fragmentation pattern compared to its symmetrical dimethyl ester analog (CAS 70677-78-0) . This difference is essential for resolving it from other nitrendipine-related impurities in pharmacopoeial methods.

Chromatographic Selectivity
Reported
Unsymmetrical ester: unique HPLC retention and MS/MS fragmentation
Symmetrical dimethyl ester: different logP and symmetrical pattern
Indispensable for accurate impurity identification; symmetrical analog cannot resolve impurity 24.
Exact ΔRt depends on column and mobile phase; predicted logP difference ~0.4.
Analytical Chemistry Impurity Profiling HPLC

Antioxidant Activity: 4-Phenyl DHP Baseline Scaffold

1,4-Dihydropyridines can act as antioxidants by donating a hydrogen from the C-4 position. The unsubstituted 4-phenyl compound serves as a reference scaffold in studies evaluating the effect of additional substituents on radical scavenging activity. The compound itself demonstrates moderate antioxidant capacity, providing a baseline against which more substituted analogs (e.g., chalcone-substituted derivatives) can be compared [1].

Antioxidant Baseline
Supporting evidence
Target: moderate DPPH radical scavenging
Comparator: 3-chalcone-substituted DHPs — enhanced activity
Provides core scaffold for synthetic library design and negative control for antioxidant SAR studies.
Quantitative fold-improvement data available for derived series; baseline IC50 not isolated.
Antioxidant Oxidative Stress DPPH Assay

Application Scenarios: 2,6-Dimethyl-4-Phenyl-1,4-DHP


Nitrendipine Impurity Reference Standard

This is the compound's primary and most rigorously defined use case. As Nitrendipine Impurity 24 (CAS 39562-02-2), it is an essential reference material for developing and validating HPLC or LC-MS methods to quantify process-related impurities in nitrendipine active pharmaceutical ingredient (API) [1]. Its unique combination of unsubstituted 4-phenyl ring and unsymmetrical esters provides a specific chromatographic challenge that ensures method selectivity.

Low-Activity Calcium Channel Control

For research programs characterizing structure-activity relationships of 1,4-DHP calcium channel blockers, this compound serves as a crucial low-affinity control. Its significantly weaker interaction with the DHP receptor, inferred from class-level SAR [1], allows researchers to establish a true baseline for potency, differentiating specific pharmacological effects from non-specific membrane interactions that might be observed at high micromolar concentrations.

CYP3A4 Oxidation Probe Substrate

The electron-rich 4-phenyl ring makes this compound a sensitive 'probe substrate' for studying CYP3A4-catalyzed aromatization of the 1,4-DHP ring. Its faster oxidation kinetics relative to halogenated drug molecules like felodipine [1] enable research groups to study the mechanism, kinetics, and inhibition of this metabolic pathway under more experimentally accessible conditions.

Core Scaffold for DHP Library Synthesis

For academic and industrial medicinal chemistry groups, this compound is a versatile synthetic intermediate. Its unadorned 4-phenyl ring is an ideal starting point for late-stage functionalization (e.g., nitration, halogenation) or for use in multicomponent reactions to generate libraries of novel 1,4-DHP derivatives with potential calcium channel modulating or antioxidant activities [1].

Application
Selection Property
Validation Focus
Nitrendipine impurity reference standard
Unsymmetrical ester and unsubstituted 4-phenyl identity
HPLC/LC-MS method selectivity for impurity 24; retention time and MS fragmentation reproducibility
Low-activity calcium channel control
Low L-type calcium channel affinity (class-level SAR)
Baseline response in vasorelaxation or binding assays; differentiation from active clinical DHPs
CYP3A4 oxidation probe substrate
Electron-rich 4-phenyl ring promoting rapid aromatization
Metabolic stability comparison vs. halogenated DHPs; oxidative metabolite profiling
Core scaffold for DHP library synthesis
Unsubstituted phenyl ring for late-stage functionalization
Synthetic derivatization yield; antioxidant or channel-modulating SAR generation
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